molecular formula C16H14ClN3O3S2 B2917434 5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1327231-73-1

5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2917434
CAS No.: 1327231-73-1
M. Wt: 395.88
InChI Key: VWKHODCLIJCCAX-UHFFFAOYSA-N
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Description

5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a sulfonylazetidine group and a thiophene ring. The thiophene group contributes to π-π stacking interactions, common in pharmacologically active molecules.

Properties

IUPAC Name

5-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-10-4-5-12(17)7-14(10)25(21,22)20-8-11(9-20)16-18-15(19-23-16)13-3-2-6-24-13/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKHODCLIJCCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and an azetidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are largely attributed to the presence of multiple functional groups such as sulfonamide, thiophene, and oxadiazole.

Structural Overview

The molecular formula of this compound is C17H15ClN4O3SC_{17}H_{15}ClN_{4}O_{3}S, with a molecular weight of approximately 390.8 g/mol. The structure is defined by:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that may influence the compound's interaction with biological targets.
  • Oxadiazole Ring : A five-membered ring containing nitrogen and oxygen, known for its diverse biological activities.
  • Sulfonamide Group : Enhances pharmacological properties and potential interactions with various enzymes and receptors.

Anticancer Properties

Research indicates that compounds featuring the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted that oxadiazoles can target the NF-κB signaling pathway, leading to reduced cell proliferation in hepatocellular carcinoma (HCC) cells .

CompoundIC50 (µM)Cancer Type
CMO0.3HCC
5-(1-Azetidin)TBDVarious

Antimicrobial Activity

The compound's structural similarities to other oxadiazole derivatives suggest potential antimicrobial properties. Research has demonstrated that certain oxadiazoles possess activity against Mycobacterium bovis BCG, indicating their utility in treating tuberculosis . The inhibition of key enzymes involved in fatty acid biosynthesis was noted as a mechanism of action.

CompoundActivityTarget Organism
Oxadiazole DerivativeStrong InhibitionMycobacterium bovis BCG

Enzyme Inhibition

Oxadiazole derivatives have been reported to inhibit various enzymes critical for disease processes, including:

  • Carbonic Anhydrase (CA)
  • Histone Deacetylase (HDAC)
  • Butyrylcholinesterase (BChE)

These interactions suggest that this compound may exhibit therapeutic effects in neurodegenerative diseases and cancer treatment by modulating enzyme activity .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Activity : A series of novel 1,3,4-oxadiazoles were synthesized and tested against HCC cells. Results indicated that these compounds induced apoptosis and inhibited NF-kB activation .
  • Antitubercular Effects : Research on a combination of heterocyclic rings revealed promising results against dormant states of mycobacteria, suggesting a potential application in tuberculosis treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Profiles

The compound’s closest structural analogs include derivatives of 1,2,4-oxadiazole, thiadiazole, and triazole heterocycles with sulfonyl, azetidine, or aryl substituents. Key comparisons are summarized below:

Compound Core Structure Substituents Biological Activity Key Findings Reference
Target Compound 1,2,4-oxadiazole - 5-Chloro-2-methylphenylsulfonylazetidine
- Thiophen-2-yl
Inferred antimicrobial Structural similarity suggests potential for broad-spectrum activity; sulfonyl group may enhance membrane penetration. N/A (inferred)
3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-azetidin-2-one Azetidinone-thiadiazole - Benzimidazole
- Chlorophenyl
Antibacterial (Gram±), Antifungal Exhibited MIC values of 2–8 µg/mL against E. coli and B. subtilis; superior to Norfloxacin in some cases .
4-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Triazole-thiadiazole - Phenylvinyl
- Mercapto
Antifungal (selective) 80% inhibition of A. niger at 50 µg/mL; minimal antibacterial activity .
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Triazole-thiadiazole - Sodium acetate
- Phenylamino
Enzyme inhibition (theoretical) Higher intermolecular interaction energy (-9.8 kcal/mol) vs. reference compounds (-7.2 kcal/mol) .
Thiazole-oxoindole hybrids Thiazole-oxoindole - Morpholinosulfonyl
- Aryl
In vitro cytotoxicity Demonstrated IC₅₀ values of 12–25 µM in cancer cell lines; mechanism linked to kinase inhibition .

Structure-Activity Relationships (SAR)

  • Sulfonylazetidine Group: Enhances binding to hydrophobic enzyme pockets (e.g., bacterial penicillin-binding proteins), as shown in azetidinone-thiadiazole derivatives .
  • Thiophene vs. Phenyl : Thiophene’s electron-rich structure improves π-stacking in fungal CYP51 inhibitors, explaining selective antifungal activity in triazole-thiadiazoles .
  • Chloro Substituent : The 5-chloro group in the sulfonylphenyl moiety increases lipophilicity, correlating with enhanced Gram-negative activity in benzimidazole hybrids .

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